3-Cinnolinol, 7-chloro-
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Overview
Description
3-Cinnolinol, 7-chloro- is a heterocyclic aromatic compound that belongs to the cinnoline family. . The presence of a chlorine atom at the 7th position enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cinnolinol, 7-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the cinnoline derivative . The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.
Industrial Production Methods: Industrial production of 3-Cinnolinol, 7-chloro- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of microwave-assisted synthesis and solvent-free conditions, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Cinnolinol, 7-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydrocinnoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Cinnolinol, 7-chloro- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The presence of the chlorine atom enhances its binding affinity to the target enzymes, making it more effective .
Comparison with Similar Compounds
Quinoline: Similar in structure but lacks the chlorine atom at the 7th position.
Isoquinoline: An isomer of quinoline with different biological activities.
Phthalazine: Another isomer with distinct chemical properties.
Uniqueness: 3-Cinnolinol, 7-chloro- is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and industrial applications .
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
7-chloro-8aH-cinnolin-3-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-8(12)11-10-7(5)4-6/h1-4,7H |
InChI Key |
RXEDZAMXLUZLMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)N=NC2C=C1Cl |
Origin of Product |
United States |
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